molecular formula C7H14Cl2N4 B2624064 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride CAS No. 2490322-60-4

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride

Cat. No.: B2624064
CAS No.: 2490322-60-4
M. Wt: 225.12
InChI Key: QFSMYZFXRANOOF-QYCVXMPOSA-N
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Description

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride is a compound that features a triazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole with (2R)-pyrrolidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced triazole derivatives.

Scientific Research Applications

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

Uniqueness

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride is unique due to the combination of the triazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMYZFXRANOOF-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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